N-Cyclopentyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide
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Overview
Description
N-Cyclopentyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide is a complex organic compound that features a sulfonamide group, a cyclopentyl ring, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Introduction of the dioxaborolane moiety: This step involves the borylation of an aryl halide using a boronic acid derivative under palladium-catalyzed conditions, such as the Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce a wide range of aryl derivatives.
Scientific Research Applications
N-Cyclopentyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide has several applications in scientific research:
Biology: The compound can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine: Its unique structure makes it a candidate for drug development, especially in the treatment of diseases where sulfonamide derivatives are effective.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a hydrogen bond donor or acceptor, facilitating binding to enzymes or receptors. The dioxaborolane moiety can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features a similar dioxaborolane moiety but differs in the presence of a dimethylamino group instead of a sulfonamide.
1-Methylpyrazole-4-boronic acid pinacol ester: This compound also contains a dioxaborolane moiety but is based on a pyrazole ring structure.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has an isopropoxy group attached to the dioxaborolane moiety.
Uniqueness
N-Cyclopentyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide is unique due to the combination of its cyclopentyl, sulfonamide, and dioxaborolane groups. This unique structure imparts specific reactivity and binding properties, making it valuable in various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C18H28BNO4S |
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Molecular Weight |
365.3 g/mol |
IUPAC Name |
N-cyclopentyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H28BNO4S/c1-13-12-15(25(21,22)20-14-8-6-7-9-14)10-11-16(13)19-23-17(2,3)18(4,5)24-19/h10-12,14,20H,6-9H2,1-5H3 |
InChI Key |
TWNLWRORTZBOEO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)NC3CCCC3)C |
Origin of Product |
United States |
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